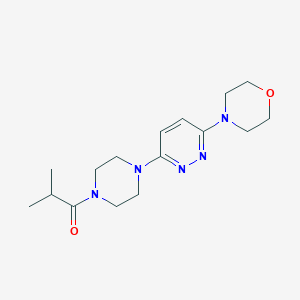

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-methyl-1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N5O2/c1-13(2)16(22)21-7-5-19(6-8-21)14-3-4-15(18-17-14)20-9-11-23-12-10-20/h3-4,13H,5-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXSJWCQUBSBFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Morpholinopyridazine Intermediate: This step involves the reaction of morpholine with a pyridazine derivative under controlled conditions to form the morpholinopyridazine intermediate.

Piperazine Coupling: The intermediate is then reacted with a piperazine derivative in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.

Final Modification:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine and morpholine rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one has several scientific research applications:

Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly for neurological and psychiatric disorders.

Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.

Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its efficacy and safety profile.

Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Pharmacological Data

Key Observations

Core Heterocycle Influence: The pyridazine core in the target compound contrasts with benzothiophene (7e) or thienopyrimidine (patent compounds). Pyridazine derivatives are less common in the evidence but may offer distinct electronic properties affecting solubility or binding . Thienopyrimidine-based analogs (e.g., ) prioritize bulkier substituents (e.g., indazole, benzimidazole), likely enhancing kinase or receptor affinity.

Piperazine Substituents: The morpholine-pyridazine-piperazine chain in the target compound is unique. In contrast, 7e substitutes piperazine with pyridine, enhancing serotonin receptor binding (IC₅₀ = 2.50 μM) .

Ketone Modifications: The methyl-propanone group in the target compound differs from 7e’s unmodified propanone or patent compounds’ dimethyl-propanone. Steric effects from methyl groups may alter metabolic stability or target engagement .

Morpholine’s Role :

Pharmacological Implications

- 7e’s Activity: The sub-micromolar Ki (2.30 μM) of 7e for serotonin receptors suggests that piperazine-linked propanones with aromatic substituents (benzothiophene, pyridine) are promising scaffolds for CNS-targeted drugs .

- Patent Compounds: Thienopyrimidine-morpholine derivatives prioritize kinase inhibition (e.g., PI3K/mTOR pathways), though specific targets for the cited examples remain unverified .

Biological Activity

2-Methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one is a synthetic compound with potential pharmacological applications, particularly in the fields of oncology and neurology. Its unique structure, featuring a piperazine ring and a morpholino-substituted pyridazine moiety, suggests significant interactions with various biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A methyl group contributing to its lipophilicity.

- A morpholinopyridazine component that may enhance binding affinity to biological targets.

Research indicates that the compound may exert its biological effects through several mechanisms:

- Inhibition of key signaling pathways : Preliminary studies suggest that it may inhibit the PI3K/AKT/mTOR pathway, which is crucial in cancer cell proliferation and survival .

- Modulation of neurotransmitter systems : The piperazine component may interact with serotonin receptors, potentially influencing mood and anxiety disorders .

Anticancer Activity

- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., A-549 lung carcinoma cells) have shown that derivatives of this compound exhibit cytotoxicity, indicating potential as an anticancer agent. The selectivity for cancer cells over normal cells is particularly noteworthy, suggesting a therapeutic window for further development .

- Animal Models : In vivo studies on xenograft models have demonstrated dose-dependent antitumor efficacy, reinforcing the compound's potential as a novel anticancer therapeutic .

Neurological Effects

The compound's ability to interact with central nervous system targets suggests possible applications in treating neurological disorders. Its structural similarities to known psychoactive compounds indicate potential for modulating neurotransmitter systems, particularly serotonin receptors, which are implicated in anxiety and depression .

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications to the morpholino and piperazine moieties can significantly impact biological activity. For instance:

- Alterations in the alkyl chain length or branching can enhance lipophilicity and membrane permeability.

- Substituents on the piperazine ring can influence receptor binding affinity and selectivity.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Increased methylation on piperazine | Enhanced binding to serotonin receptors | |

| Varied substituents on morpholino | Altered cytotoxicity profiles |

Case Study 1: Anticancer Efficacy

In one study, a series of compounds structurally related to this compound were synthesized and evaluated for their anticancer properties. The lead compound demonstrated an IC50 value of 5.9 nM against PI3Kα, indicating potent inhibitory activity against this target in cancer cells .

Case Study 2: Neurological Applications

Another study explored the effects of similar compounds on anxiety-related behaviors in rodent models. Results indicated that modifications leading to increased affinity for serotonin receptors resulted in significant anxiolytic effects, supporting the potential use of these compounds in treating anxiety disorders .

Q & A

Q. What are the recommended methodologies for synthesizing 2-methyl-1-(4-(6-morpholinopyridazin-3-yl)piperazin-1-yl)propan-1-one and its analogs?

Answer:

- Stepwise Functionalization : Start with the pyridazine core (e.g., 6-morpholinopyridazin-3-amine) and couple it to a piperazine derivative via nucleophilic substitution. Introduce the propan-1-one moiety through acyl chloride or ketone-forming reactions under anhydrous conditions.

- Key Intermediates : Use building blocks like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) or morpholine-substituted pyridazines for modular assembly .

- Purity Control : Monitor reactions via TLC or HPLC, and validate intermediates using NMR (e.g., >95% purity criteria as in AP-238 analogs) .

Q. How is the structural integrity of this compound validated in crystallographic studies?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the 3D structure using programs like SHELXL (for refinement) and SHELXS (for solution). For example, similar piperazine-propanone derivatives exhibit C–H···O hydrogen bonding and planar pyridazine rings .

- Data Metrics : Ensure R-factor < 0.05 and wR2 < 0.14. Reference tables for bond lengths/angles (e.g., C–N: 1.33–1.37 Å, N–C=O: 120.5°) from analogs like 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(6-oxo-3,4-diphenylpyridazin-1-yl)propan-1-one .

Q. What analytical techniques are critical for assessing purity and stability?

Answer:

- NMR Spectroscopy : Use and NMR to confirm absence of rotamers or degradation products. For instance, AP-238 analogs show diagnostic peaks at δ 2.1–2.4 ppm (piperazine CH) and δ 7.2–7.5 ppm (aromatic protons) .

- Mass Spectrometry : High-resolution ESI-MS (e.g., exact mass ± 0.001 Da) to verify molecular formula (CHNO) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data?

Answer:

- Dose-Response Studies : Use standardized assays (e.g., kinase inhibition or GPCR binding) with controls like Wyeth’s 5-HT6 ligands (e.g., 2-methyl-1-(phenyl sulfonyl)-4-(piperazin-1-yl)-1H-benzimidazole) to cross-validate target engagement .

- Metabolite Profiling : Identify active metabolites via LC-MS/MS. For example, 3-bromo-1-[4-(3-bromopropanoyl)piperazin-1-yl]propan-1-one forms bis-acylated metabolites in vivo .

Q. What strategies optimize the compound’s pharmacokinetic properties while minimizing off-target effects?

Answer:

- Structural Modifications : Introduce polar groups (e.g., sulfonyl or hydroxyl) to improve solubility, as seen in 3-methanesulfonyl-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]propan-1-one (logP reduction by 1.2 units) .

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding to off-targets like cytochrome P450 enzymes. Compare with pharmacologically active analogs (e.g., AP-238) listed in controlled substance regulations .

Q. How are crystallographic data reconciled with spectroscopic findings for conformational analysis?

Answer:

- Dynamic NMR Studies : Analyze temperature-dependent NMR to detect rotameric equilibria. For example, piperazine rings in solution may show axial-equatorial isomerism absent in solid-state structures .

- DFT Calculations : Compare experimental SC-XRD data (e.g., dihedral angles) with computed conformers (B3LYP/6-31G* level) to identify dominant conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.